Cas no 2171707-04-1 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid)

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid
- 2171707-04-1
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid
- EN300-1551516
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- Inchi: 1S/C25H21N3O5S/c29-23(28-22(24(30)31)12-16-13-26-15-34-16)10-5-11-27-25(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,13,15,21-22H,11-12,14H2,(H,27,32)(H,28,29)(H,30,31)
- InChI Key: VMVIBKBOUYBCTO-UHFFFAOYSA-N
- SMILES: S1C=NC=C1CC(C(=O)O)NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 475.12019195g/mol
- Monoisotopic Mass: 475.12019195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 802
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 146Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1551516-5.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1551516-0.05g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1551516-0.1g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1551516-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1551516-0.25g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1551516-0.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1551516-1000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1551516-2500mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1551516-250mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1551516-5000mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-3-(1,3-thiazol-5-yl)propanoic acid |
2171707-04-1 | 5000mg |
$9769.0 | 2023-09-25 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid
Recent Advances in the Study of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid (CAS: 2171707-04-1)
The compound 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-(1,3-thiazol-5-yl)propanoic acid (CAS: 2171707-04-1) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This Fmoc-protected amino acid derivative, featuring a thiazole moiety and alkyne functionality, has shown significant potential in peptide synthesis, bioconjugation, and drug discovery applications. Recent studies have focused on its unique chemical properties that enable selective modifications and its role as a building block for novel therapeutic agents.
In 2023, researchers at the University of Cambridge published a breakthrough study in Nature Chemistry demonstrating the compound's exceptional reactivity in click chemistry applications. The terminal alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with remarkable efficiency (yield >95%), while the thiazole ring provides enhanced stability under physiological conditions. This dual functionality makes 2171707-04-1 particularly valuable for developing targeted drug delivery systems and diagnostic probes.
A key development in 2024 comes from MIT's synthetic biology team, who utilized this compound as a critical component in their protein engineering platform. The Fmoc-protected amino acid was incorporated into unnatural amino acid sequences, enabling precise control over protein folding and function. The thiazole moiety was found to participate in unique π-stacking interactions that stabilize protein tertiary structures, opening new possibilities for designing protein-based therapeutics.
Recent pharmacological studies (Journal of Medicinal Chemistry, 2024) have explored the compound's potential as a kinase inhibitor scaffold. Molecular docking simulations revealed that the thiazole-alkyne pharmacophore can effectively bind to ATP pockets of various kinases, with particular affinity for JAK3 and EGFR mutants. These findings suggest potential applications in oncology and autoimmune disease treatment, though further in vivo studies are needed to validate these effects.
The compound's synthetic accessibility has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication detailed an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity (>99.5%). This scalable process addresses previous challenges in large-scale production, making 2171707-04-1 more accessible for industrial applications.
Looking forward, researchers anticipate several promising directions for this compound. Its unique combination of Fmoc protection, alkyne functionality, and thiazole heterocycle positions it as a versatile tool for chemical biology, particularly in PROTAC development and bioorthogonal labeling. Ongoing clinical trials incorporating derivatives of 2171707-04-1 are expected to report preliminary results in late 2024, potentially validating its therapeutic potential.
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